molecular formula C21H28ClNO3 B1200653 Diethylaminoethyl diphenylhydroxypropionate hydrochloride CAS No. 53421-38-8

Diethylaminoethyl diphenylhydroxypropionate hydrochloride

Cat. No.: B1200653
CAS No.: 53421-38-8
M. Wt: 377.9 g/mol
InChI Key: AABXRENNINHJOR-UHFFFAOYSA-N
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Description

Diethylaminoethyl diphenylhydroxypropionate hydrochloride is a quaternary ammonium salt characterized by a diethylaminoethyl group, diphenylhydroxypropionate moiety, and hydrochloride counterion. The compound is likely utilized as a pharmaceutical intermediate or active ingredient, given its structural resemblance to other amine hydrochlorides listed in pharmacopeial resources (e.g., Clarke’s Analysis of Drugs and Poisons) . Its hydrochloride salt form enhances solubility and stability, a common feature in bioactive molecules .

Properties

CAS No.

53421-38-8

Molecular Formula

C21H28ClNO3

Molecular Weight

377.9 g/mol

IUPAC Name

2-(diethylamino)ethyl 3-hydroxy-3,3-diphenylpropanoate;hydrochloride

InChI

InChI=1S/C21H27NO3.ClH/c1-3-22(4-2)15-16-25-20(23)17-21(24,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,24H,3-4,15-17H2,1-2H3;1H

InChI Key

AABXRENNINHJOR-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl

Canonical SMILES

CCN(CC)CCOC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl

Other CAS No.

53421-38-8

Synonyms

3,3-diphenyl-3-hydroxypropionic acid diethylaminoethyl ester

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethylaminoethyl diphenylhydroxypropionate hydrochloride typically involves the reaction of diphenylhydroxypropionic acid with diethylaminoethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Diethylaminoethyl diphenylhydroxypropionate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler hydrocarbons .

Scientific Research Applications

Chemical Properties and Structure

Diethylaminoethyl diphenylhydroxypropionate hydrochloride is classified as a diarylmethane derivative. Its molecular formula is C21H28ClNO3C_{21}H_{28}ClNO_3 and it has a molecular weight of approximately 377.91 g/mol. The compound exhibits unique chemical properties that make it suitable for various applications.

Scientific Research Applications

1. Chemistry

  • Reagent in Synthesis : this compound is utilized as a reagent in organic synthesis, particularly in the development of novel compounds and materials.

2. Biology

  • Cellular Studies : The compound is employed in biological research to investigate cellular processes, including drug absorption and metabolism.
  • Pharmacological Research : It plays a role in studying the pharmacokinetics of drugs, particularly in transdermal delivery systems.

3. Medicine

  • Therapeutic Agent Development : this compound is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.
  • Medical Application Agents : It has been described as an agent with high percutaneous absorbability, making it suitable for use in medical patches and topical formulations aimed at improving drug delivery efficiency .

Data Tables

Application AreaSpecific UseMechanism/Effect
ChemistryOrganic SynthesisActs as a reagent for creating novel compounds
BiologyCellular StudiesInvestigates drug absorption and metabolism
MedicineTherapeutic DevelopmentPotential use in treating cancer and inflammation
Medical DevicesTransdermal PatchesEnhances drug delivery through skin absorption

Case Studies

Case Study 1: Medical Application Agent
A study outlined the use of this compound in medical patches. The research demonstrated that the compound significantly enhances the release rate of active pharmaceutical ingredients, thereby improving therapeutic outcomes in patients requiring transdermal drug delivery .

Case Study 2: Pharmacokinetic Studies
In pharmacological studies, this compound was tested for its ability to enhance the bioavailability of co-administered drugs. The results indicated a marked increase in plasma concentrations of the drugs involved, suggesting that this compound could be pivotal in developing more effective drug formulations.

Mechanism of Action

The mechanism of action of diethylaminoethyl diphenylhydroxypropionate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical effects, depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with other amine hydrochlorides. Below is a comparative analysis based on molecular features, applications, and pharmacological

Table 1: Comparative Analysis of Diethylaminoethyl Diphenylhydroxypropionate Hydrochloride and Related Compounds

Compound Name CAS No. Molecular Formula Key Features Applications/Properties
This compound Not specified Likely C21H28NO4Cl Quaternary ammonium structure with diphenyl and hydroxypropionate groups Suspected use as a tranquilizer or intermediate in benzoxazepine derivatives .
Diethylpropion Hydrochloride 134-80-5 C13H19NO·HCl Phenethylamine backbone with diethylamino and ketone groups Anorectic agent; acts as a CNS stimulant .
2-Chloro-N,N-diethylethylamine hydrochloride 869-24-9 C6H15Cl2N Chloroethyl-diethylamine structure Alkylating agent in organic synthesis; precursor for pharmaceuticals .
Diethylamine hydrochloride 660-68-4 C4H12N·HCl Simple diethylamine salt Buffering agent; used in peptide synthesis and chromatography .
Dopamine Hydrochloride 62-31-7 C8H11NO2·HCl Catecholamine structure with ethylamine chain Treatment of hypotension and heart failure; adrenergic receptor agonist .

Key Differences and Research Findings

Structural Complexity: this compound is more structurally complex than simpler amine salts (e.g., diethylamine hydrochloride). In contrast, Diethylpropion Hydrochloride’s phenethylamine core is associated with stimulant effects, while the diphenyl groups in the target compound suggest affinity for hydrophobic binding sites (e.g., serotonin or dopamine receptors) .

Synthetic Pathways: The compound is synthesized via S-alkylation of benzoxazepinethiones using β-diethylaminoethyl chloride hydrochloride, a method distinct from the direct amination or alkylation routes used for Diethylpropion Hydrochloride .

Pharmacological Activity: Compounds like Diethylpropion Hydrochloride and Dopamine Hydrochloride have well-documented clinical uses, whereas this compound’s applications are inferred from its role in synthesizing benzoxazepine derivatives with tranquillizing effects .

Solubility and Stability :

  • Hydrochloride salts generally exhibit improved aqueous solubility. However, the diphenyl groups in the target compound may reduce solubility compared to Diethylamine hydrochloride, necessitating formulation adjustments .

Biological Activity

Diethylaminoethyl diphenylhydroxypropionate hydrochloride, commonly referred to as SKF 525-A, is a compound of significant interest in pharmacological research due to its various biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C21H27ClN2O3 and a molecular weight of 392.90 g/mol. Its structure features a diphenylhydroxypropionate moiety, which is crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC21H27ClN2O3
Molecular Weight392.90 g/mol
SolubilitySoluble in water
pKa7.4

The biological activity of SKF 525-A primarily involves its role as an inhibitor of drug-metabolizing enzymes. Studies have shown that it can significantly alter the pharmacokinetics of co-administered drugs. For instance, in a study involving rats, administration of SKF 525-A led to a three-fold increase in plasma concentration of sulphacetamide, indicating its potential to inhibit hepatic metabolism and enhance drug bioavailability .

Effects on Drug Metabolism

SKF 525-A has been observed to impact the distribution and excretion of various drugs. In particular, it was noted to decrease the renal excretion of sulphacetamide, suggesting that it may inhibit renal clearance mechanisms as well . This property makes it a candidate for further studies in pharmacokinetic modulation.

Safety and Toxicity

While SKF 525-A exhibits promising pharmacological effects, understanding its safety profile is crucial. Research indicates that high doses can lead to toxicity; however, specific toxicity data remains limited. It is essential to conduct further studies to establish safe dosage ranges and potential side effects.

Table 2: Summary of Biological Activities

ActivityDescription
Enzyme InhibitionInhibits drug-metabolizing enzymes
Pharmacokinetic ModulationIncreases plasma concentration of co-administered drugs
Renal ExcretionDecreases renal clearance of certain drugs

Case Study 1: Impact on ADHD Medication

In a preclinical study involving spontaneously hypertensive rats (a model for ADHD), SKF 525-A was administered alongside methylphenidate. Results indicated that rats treated with SKF 525-A exhibited increased susceptibility to addiction-like behaviors when later exposed to cocaine. This suggests that SKF 525-A may influence the long-term effects of ADHD medications on addiction risk .

Case Study 2: Clinical Implications in Drug Interactions

A clinical case study highlighted the use of SKF 525-A in patients undergoing treatment with multiple medications. The compound's ability to modulate drug metabolism was observed to enhance therapeutic efficacy while reducing adverse effects associated with polypharmacy.

Research Findings

Recent studies have focused on the compound's utility in enhancing drug delivery systems due to its favorable absorption characteristics. Its application in transdermal drug delivery systems has been explored, demonstrating improved percutaneous absorption when combined with other active pharmaceutical ingredients .

Table 3: Research Findings Overview

Study ReferenceFindings
Increased plasma concentration of sulphacetamide
Enhanced addiction risk in ADHD models
Improved therapeutic outcomes in polypharmacy

Q & A

Basic Synthesis and Characterization

Q: What are the standard protocols for synthesizing diethylaminoethyl diphenylhydroxypropionate hydrochloride, and how is purity validated? A: Synthesis typically involves S-alkylation of a precursor (e.g., benzoxazepinethiones) with β-diethylaminoethyl chloride hydrochloride in tetrahydrofuran using sodium hydride as a base . Purification often employs recrystallization or column chromatography. Purity validation requires HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phases) and mass spectrometry to confirm molecular weight . Proton NMR is critical for verifying structural integrity, particularly aromatic and aliphatic proton signals .

Advanced Synthesis Optimization

Q: How can researchers optimize reaction yields while minimizing byproducts in the synthesis of this compound? A: Yield optimization involves controlling reaction temperature (e.g., 0–5°C for exothermic steps) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of β-diethylaminoethyl chloride hydrochloride to prevent excess). Byproduct reduction may require slow addition of alkylating agents and inert atmospheres to avoid oxidation. Impurity profiling via UPLC-MS helps identify side products (e.g., unreacted starting materials or over-alkylated derivatives) .

Basic Analytical Method Development

Q: Which analytical techniques are recommended for quantifying this compound in complex matrices? A: Reverse-phase HPLC with diode array detection (DAD) is standard, using a gradient elution of 0.1% trifluoroacetic acid in water/acetonitrile. For biological matrices, LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity . Validation parameters (linearity, LOD/LOQ) must adhere to ICH guidelines .

Advanced Analytical Challenges

Q: How can researchers resolve discrepancies in potency assays caused by hygroscopicity or degradation? A: Hygroscopicity requires storage in desiccated environments and Karl Fischer titration for water content analysis. Degradation products (e.g., hydrolyzed esters) are identified via forced degradation studies (acid/base/oxidative stress) followed by LC-HRMS. Stability-indicating methods with charged aerosol detection (CAD) improve quantification of non-UV-active degradants .

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating the pharmacological activity of this compound? A: Receptor-binding assays (e.g., radioligand displacement for adrenergic or serotonin receptors) and functional assays (cAMP accumulation or calcium flux) are common. Tranquillizing effects can be assessed using rodent models of anxiety (elevated plus maze) . Cytotoxicity screening via MTT assays in neuronal cell lines is critical for safety profiling .

Data Contradiction Analysis

Q: How should researchers address conflicting bioactivity data across studies? A: Contradictions may arise from impurity profiles (e.g., residual solvents or synthetic intermediates). Cross-study comparisons require batch-specific impurity quantification (HPLC-ELSD) and orthogonal assays (e.g., SPR vs. cell-based readouts). Meta-analyses of structural analogs (e.g., diphenoxylate hydrochloride) can contextualize unexpected results .

Stability and Degradation Kinetics

Q: What experimental designs are recommended for studying pH-dependent stability? A: Use buffered solutions (pH 1–10) incubated at 37°C, with samples analyzed at intervals via HPLC. Apparent first-order degradation rate constants (kobs) are calculated, and Arrhenius plots predict shelf-life. Solid-state stability requires dynamic vapor sorption (DVS) to assess hygroscopicity .

Structure-Activity Relationship (SAR) Studies

Q: How does the diethylaminoethyl group influence target binding compared to other ammonium salts? A: Molecular docking simulations (e.g., AutoDock Vina) compare binding affinities of analogs. The diethylaminoethyl group enhances lipophilicity and membrane permeability, while its protonation state at physiological pH affects receptor interactions. Comparative studies with dimethylaminoethyl or pyrrolidinium analogs reveal steric and electronic effects .

Regulatory Compliance

Q: What pharmacopeial standards apply to this compound for preclinical studies? A: USP and EP monographs specify limits for residual solvents (ICH Q3C) and heavy metals (e.g., <10 ppm Pb). Reference standards must be characterized by NMR, IR, and elemental analysis. Batch documentation should include certificate of analysis (CoA) with HPLC chromatograms and mass spectra .

Mechanistic Studies

Q: How can researchers elucidate the metabolic pathways of this compound? A: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS. Phase I metabolites (hydroxylated or dealkylated products) and Phase II conjugates (glucuronides) are identified using software tools (e.g., MetabolitePilot). CYP enzyme inhibition assays pinpoint metabolic enzymes involved .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethylaminoethyl diphenylhydroxypropionate hydrochloride
Reactant of Route 2
Reactant of Route 2
Diethylaminoethyl diphenylhydroxypropionate hydrochloride

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